![molecular formula C14H20N2O4 B386272 N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 346639-61-0](/img/structure/B386272.png)
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes an acetamidoethoxy group attached to a phenoxyethyl backbone
科学的研究の応用
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-acetamidoethanol with 3-bromophenol to form 3-(2-acetamidoethoxy)phenol. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy derivatives.
作用機序
The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide stands out due to its unique acetamidoethoxy group, which imparts specific chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZVKIBJZCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)
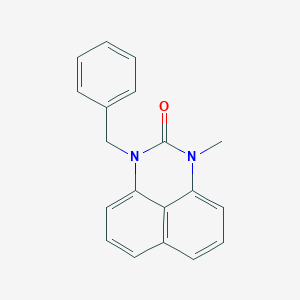
![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)
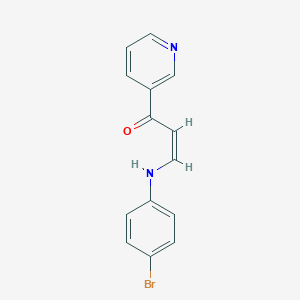
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B386196.png)

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)
![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)
![1-{2-[4-(1-Adamantyl)phenoxy]ethyl}piperidine](/img/structure/B386210.png)
![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)
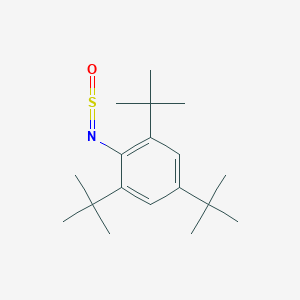
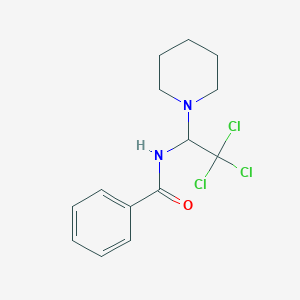
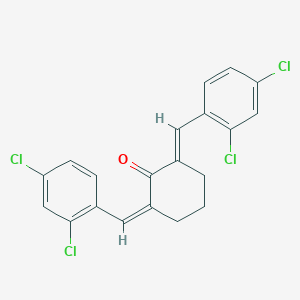
![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)
